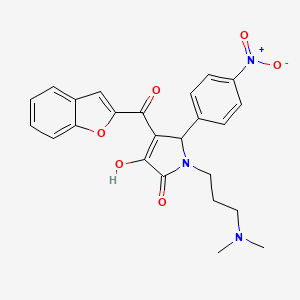

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a 3-(dimethylamino)propyl chain, a hydroxyl group at position 3, and a 4-nitrophenyl moiety at position 4. The dimethylamino propyl substituent may enhance solubility, while the nitro group could modulate electronic properties for binding interactions .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6/c1-25(2)12-5-13-26-21(15-8-10-17(11-9-15)27(31)32)20(23(29)24(26)30)22(28)19-14-16-6-3-4-7-18(16)33-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIFRBZZSUNPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Structural Characteristics

This compound features several notable structural elements:

- Benzofuran moiety : Contributes to the compound's interaction with biological targets.

- Dimethylamino group : Suggests potential pharmacological interactions.

- Hydroxy and nitrophenyl substituents : May enhance its reactivity and biological effects.

The molecular formula of the compound is with a molecular weight of approximately 434.49 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this one exhibit significant antibacterial properties, particularly against resistant strains of bacteria. For example, derivatives with related structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. Compounds with similar frameworks have demonstrated the ability to scavenge free radicals, contributing to their therapeutic potential .

Anti-inflammatory Effects

Studies on benzofuran derivatives indicate that they may possess anti-inflammatory properties. The structural features of this compound suggest it could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to its ability to interact with various biological macromolecules:

- Protein Binding : The dimethylamino group may facilitate binding to proteins involved in signaling pathways.

- Nucleic Acid Interaction : The structural characteristics suggest potential interactions with DNA or RNA, which could influence gene expression and cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Synthesis and Testing : A study synthesized various benzofuran derivatives and evaluated their antibacterial activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting that modifications in the functional groups can lead to improved antibacterial properties .

- Anti-inflammatory Research : Research on related compounds has shown promising anti-inflammatory effects, indicating a potential therapeutic application for inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Compound A | C24H24N2O | Lacks benzofuran moiety | Moderate antibacterial |

| Compound B | C25H26N2O4 | Similar structure with different functional groups | High antioxidant activity |

| Compound C | C26H30N2O4 | Contains diethylamine instead of dimethylamine | Variable anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs from the literature, focusing on structural variations and their implications.

Table 1: Structural and Physicochemical Comparisons

*Molecular weights calculated based on formulas.

Key Structural-Activity Insights

Benzofuran vs. Methoxy substitution on benzofuran () may enhance metabolic stability but reduce cell permeability compared to unsubstituted benzofuran .

Amino and Hydrophilic Groups The dimethylamino propyl chain in the target compound likely improves water solubility, similar to the hydroxypropyl group in compound 20 (). In contrast, the pyridinylmethyl group () introduces a basic nitrogen, which could enhance target binding but increase plasma protein binding .

Conversely, 4-tert-butylphenyl () and 2,4-dimethoxyphenyl () substituents prioritize hydrophobic or hydrogen-bonding interactions, respectively .

Synthetic Accessibility

- Analogs in and were synthesized via condensation or substitution reactions, suggesting the target compound could be prepared similarly. However, the benzofuran moiety may require specialized coupling steps, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.